molecular formula C7H11NO2 B13283716 7-Oxabicyclo[2.2.1]heptane-2-carboxamide

7-Oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B13283716
M. Wt: 141.17 g/mol
InChI Key: PURCZZYJLZFPGX-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes an oxygen bridge and a carboxamide group. This compound is part of the 7-oxabicyclo[2.2.1]heptane family, which is known for its interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to its carboxamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

7-oxabicyclo[2.2.1]heptane-2-carboxamide

InChI

InChI=1S/C7H11NO2/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H2,8,9)

InChI Key

PURCZZYJLZFPGX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)N

Origin of Product

United States

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